molecular formula C11H13N3O2 B1337823 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione CAS No. 111256-82-7

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Cat. No.: B1337823
CAS No.: 111256-82-7
M. Wt: 219.24 g/mol
InChI Key: CRRZYZAAYYKGSZ-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes an imidazolidine-2,4-dione core substituted with a 4-(dimethylamino)phenyl group. This compound has a molecular weight of 219.24 g/mol and a melting point of 220-221°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation process, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism by which 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is unique due to the presence of the 4-(dimethylamino)phenyl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and potential biological activities compared to other imidazolidine-2,4-dione derivatives .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRZYZAAYYKGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448088
Record name 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111256-82-7
Record name 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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